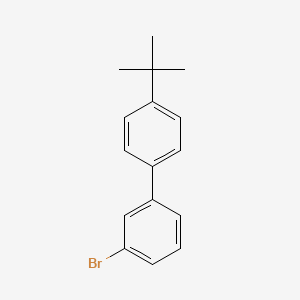

3-Bromo-4'-(tert-butyl)-1,1'-biphenyl

Beschreibung

BenchChem offers high-quality 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-bromo-3-(4-tert-butylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Br/c1-16(2,3)14-9-7-12(8-10-14)13-5-4-6-15(17)11-13/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRXJEJARYQPNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl

Topic: Technical Guide to 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Materials Scientists, and Drug Development Professionals

Advanced Intermediate for Materials Science and Medicinal Chemistry

Executive Summary

3-Bromo-4'-(tert-butyl)-1,1'-biphenyl is a specialized halogenated biaryl intermediate critical to the synthesis of functional organic materials and pharmaceutical scaffolds. Unlike its para-substituted isomer (4-bromo-4'-tert-butylbiphenyl), this compound features a meta-bromide substitution on one ring. This structural asymmetry is highly valued in Organic Light Emitting Diode (OLED) research for disrupting π-conjugation to maintain high triplet energy (

This guide details the physicochemical profile, chemoselective synthesis, and downstream applications of this compound, providing researchers with a validated roadmap for its utilization.

Chemical Identity & Structural Analysis[1][2][3]

| Property | Data |

| Chemical Name | 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl |

| Molecular Formula | |

| Molecular Weight | 289.21 g/mol |

| SMILES | CC(C)(C)C1=CC=C(C2=CC(Br)=CC=C2)C=C1 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |

| Key Functional Groups | Aryl Bromide (Reactive handle), tert-Butyl (Solubilizing/Bulky) |

Structural Significance[1]

-

Meta-Substitution (3-Position): The bromine atom at the 3-position is the defining feature. In conjugated systems, meta-linkages limit the delocalization of

-electrons compared to para-linkages. This is crucial for synthesizing Wide Bandgap Host Materials (e.g., for blue phosphorescent OLEDs). -

Steric Bulk (4'-Position): The tert-butyl group increases the free volume of the molecule, improving solubility in organic solvents and enhancing the morphological stability of amorphous films.

Chemoselective Synthesis Protocol

The most reliable method to synthesize 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl with high purity is via a Chemoselective Suzuki-Miyaura Coupling . This method exploits the reactivity difference between aryl iodide and aryl bromide bonds.

Reaction Logic: We utilize 1-Bromo-3-iodobenzene as the electrophile. Palladium catalysts undergo oxidative addition to the C-I bond significantly faster than the C-Br bond. This allows the coupling of the boronic acid specifically at the iodine site, leaving the bromine intact for future transformations.

Experimental Workflow

Reagents:

-

Electrophile: 1-Bromo-3-iodobenzene (1.0 equiv)

-

Nucleophile: (4-(tert-butyl)phenyl)boronic acid (1.05 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2M aqueous solution) -

Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step Protocol:

-

Inert Setup: Charge a dry Schlenk flask with 1-Bromo-3-iodobenzene, (4-(tert-butyl)phenyl)boronic acid, and

under an argon or nitrogen atmosphere. -

Solvation: Add degassed Toluene and Ethanol. Stir to dissolve.

-

Activation: Add the degassed

solution. -

Reflux: Heat the mixture to 80-90°C for 12–16 hours. Monitor via TLC (Hexane eluent) or GC-MS.

-

Note: Do not overheat (>100°C) to avoid activating the C-Br bond, which would lead to polymerization.

-

-

Workup: Cool to room temperature. Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Purification: Purify via silica gel column chromatography using Hexanes/DCM (gradient).

Figure 1: Chemoselective synthesis pathway exploiting the reactivity difference between Aryl-I and Aryl-Br bonds.

Key Applications

A. Materials Science: OLED Host Materials

The primary utility of this compound is as a building block for Host Materials in phosphorescent OLEDs (PhOLEDs).

-

Triplet Energy Management: Direct para-linkages lower the triplet energy (

) of the host, causing back-energy transfer from the emitter to the host (quenching). The meta-linkage provided by the 3-bromo substitution interrupts conjugation, preserving a high -

Workflow: The bromine handle is typically converted to a carbazole, amine, or phosphine oxide moiety via Buchwald-Hartwig amination or lithiation/phosphinylation.

Example Transformation:

-

Reaction: Buchwald-Hartwig Coupling with Carbazole.

-

Product: 9-(4'-(tert-butyl)-[1,1'-biphenyl]-3-yl)-9H-carbazole (a high-performance host material).

B. Medicinal Chemistry: Biaryl Scaffolds

While less common than in materials science, the biphenyl core is a "privileged structure" in drug discovery.

-

Lipophilicity: The tert-butyl group significantly increases

, which can improve membrane permeability for polar pharmacophores attached to the 3-position. -

Metabolic Stability: The steric bulk of the tert-butyl group can block metabolic oxidation at the para-position of the phenyl ring.

Figure 2: Downstream application workflow for the synthesis of functional materials.

Handling and Safety Data (E-E-A-T)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: WARNING.

-

Storage: Store in a cool, dry place under inert gas (Argon). The compound is stable but prolonged exposure to light may cause gradual discoloration.

-

Spill Response: Sweep up solids to avoid dust generation. Ventilate area.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Tao, Y., et al. (2011). Organic host materials for phosphorescent organic light-emitting diodes. Chemical Society Reviews, 40(5), 2943-2970. Link (Contextual grounding for meta-linked biphenyl hosts).

-

Rieke Metals. (n.d.).[2] Product Catalog: 3-BROMO-4'-TERT-BUTYLBIPHENYL (#NV01583).[2] Link

Sources

3-Bromo-4'-(tert-butyl)-1,1'-biphenyl CAS number and properties

[1]

Executive Summary & Chemical Identity

3-Bromo-4'-(tert-butyl)-1,1'-biphenyl is a meta-substituted biaryl building block.[1] Unlike its more common para-substituted isomer (4-bromo-4'-tert-butylbiphenyl, CAS 162258-89-1), this compound introduces a "kink" in the molecular backbone.[1] This structural asymmetry is highly valued in materials science for disrupting π-π stacking in organic light-emitting diodes (OLEDs), thereby preventing crystallization and improving the amorphous stability of hole-transporting and host materials.[1]

Chemical Profile

| Property | Specification |

| Chemical Name | 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl |

| IUPAC Name | 1-Bromo-3-(4-(tert-butyl)phenyl)benzene |

| CAS Number | Not widely listed (Custom Synthesis); Distinct from para-isomer (162258-89-1) |

| Molecular Formula | C₁₆H₁₇Br |

| Molecular Weight | 289.21 g/mol |

| Structure | Meta-substituted biphenyl core with a tert-butyl tail |

| Predicted MP | 65–85 °C (Lower than para-isomer's 140–143 °C due to asymmetry) |

| Solubility | High solubility in Toluene, THF, DCM, Chloroform |

Synthesis & Production Protocols

Strategic Route: Chemoselective Coupling

To synthesize the 3-bromo derivative specifically, we utilize 1-bromo-3-iodobenzene as the electrophile.[1] The iodine atom is significantly more reactive towards oxidative addition by Palladium(0) than the bromine atom, allowing for selective coupling at the 3-position while preserving the bromine handle for future functionalization.

Reaction Scheme

Reactants:

-

Electrophile: 1-Bromo-3-iodobenzene (1.0 eq)[1]

-

Nucleophile: (4-(tert-butyl)phenyl)boronic acid (1.1 eq)[1]

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%)[1]

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

-

Solvent System: Toluene : Ethanol : Water (4:1:1 v/v)[1]

Step-by-Step Protocol

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and equip it with a reflux condenser and nitrogen inlet. Purge with N₂ for 15 minutes.

-

Reagent Loading: Charge the flask with 1-bromo-3-iodobenzene (28.3 g, 100 mmol) and (4-(tert-butyl)phenyl)boronic acid (19.6 g, 110 mmol).

-

Solvent Addition: Add the degassed solvent mixture (Toluene/EtOH/H₂O). Stir until dissolved.

-

Base Activation: Add aqueous K₂CO₃ (2M solution) or solid K₂CO₃.[1]

-

Catalyst Injection: Add Pd(PPh₃)₄ (3.5 g, 3 mmol) quickly to minimize air exposure.

-

Reflux: Heat the mixture to 80–90 °C for 12–16 hours. Monitor by TLC (Hexane eluent) for the disappearance of the dihalide.

-

Workup: Cool to room temperature. Separate the organic layer.[2][3][4] Extract the aqueous layer with Toluene (2x). Combine organics, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Concentrate under reduced pressure. Purify via silica gel column chromatography using Hexane/Ethyl Acetate (gradient 100:0 to 95:5).[1]

-

Validation: Verify structure via ¹H NMR (distinct meta-coupling pattern) and GC-MS (M+ peak at 288/290).

Visualization: Synthesis Workflow

The following diagram illustrates the chemoselective pathway, highlighting the critical differentiation between the Iodo and Bromo sites.

Caption: Chemoselective Suzuki coupling utilizing the reactivity difference between Aryl-I and Aryl-Br bonds.

Applications in Advanced Materials

The utility of 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl lies in its role as a "break-point" intermediate.[1]

A. OLED Host Materials (Phosphorescent)

In the design of host materials for Phosphorescent OLEDs (PhOLEDs), maintaining a high Triplet Energy (E_T) is crucial.

-

Mechanism: Para-linkages (4,4') extend conjugation length, lowering the triplet energy and causing quenching.

-

Solution: Using the 3-bromo (meta) linkage interrupts effective conjugation across the biphenyl core.[1] This confines the triplet exciton to localized segments, preserving high E_T (blue/green emission compatibility).

-

Workflow: The bromine handle is further coupled with Carbazole or Triphenylamine derivatives to form materials like mCBP analogs.

B. Drug Discovery Scaffolds

The tert-butyl group acts as a lipophilic anchor, improving the metabolic stability and bioavailability of the drug candidate. The meta-biphenyl scaffold provides a unique 3D geometry compared to the linear para-biphenyl, often resulting in improved receptor binding selectivity.

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Light sensitive (store in amber vials).[1]

-

Disposal: Halogenated organic waste streams. Do not release into standard drains.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link[1]

-

Tao, Y., et al. (2011). "Organic host materials for phosphorescent organic light-emitting diodes." Chemical Society Reviews, 40(5), 2943-2970. Link

-

PubChem Compound Summary. "4-Bromo-4'-tert-butylbiphenyl (Isomer Reference)." National Center for Biotechnology Information. Link[1]

-

Organic Syntheses. "Preparation of Biphenyl Derivatives via Suzuki Coupling." Org.[5][2][4][6][7] Synth.Link[1]

Sources

- 1. 4-TERT-BUTYLBIPHENYL(1625-92-9) 1H NMR [m.chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl - Google Patents [patents.google.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl | C20H25Br | CID 12541264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Chemical structure of 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl

An In-Depth Technical Guide to 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl, a key intermediate in synthetic organic chemistry. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, and this particular derivative offers a unique combination of a reactive bromine handle for further functionalization and a tert-butyl group for modulating physicochemical properties.[1] This document details the compound's structural and physical properties, outlines a robust synthetic methodology via the Suzuki-Miyaura cross-coupling reaction with mechanistic insights, and discusses its analytical characterization. Furthermore, it explores the compound's reactivity and its potential applications as a versatile building block for drug discovery and the development of novel materials, positioning it as a molecule of significant interest to researchers and scientists in the field.

Introduction

Biphenyl derivatives form the backbone of numerous molecules with significant biological and material properties.[1] Their structural rigidity and ability to be substituted at various positions make them ideal scaffolds for creating compounds with tailored functions. 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl is a strategically designed intermediate that capitalizes on these features.

The molecule incorporates two key functionalities:

-

A Bromine Atom at the 3-position: This serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This reactivity allows for the facile introduction of additional complexity and the construction of elaborate molecular architectures.

-

A Tert-butyl Group at the 4'-position: This bulky, lipophilic group is often incorporated into drug candidates to enhance metabolic stability by sterically hindering potential sites of metabolism. It also significantly influences the molecule's solubility and conformational preferences, which can be critical for optimizing binding to biological targets.

This guide serves as a technical resource for researchers, offering detailed insights into the synthesis, characterization, and strategic application of this important chemical building block.

Physicochemical and Structural Properties

The fundamental identity and properties of 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl are summarized below. Understanding these characteristics is the first step in its effective application in a research setting.

Figure 1. .

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1443351-07-2 | [2] |

| Molecular Formula | C₁₆H₁₇Br | [2] |

| Molecular Weight | 289.21 g/mol | [2] |

| SMILES | CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)Br | [2] |

| Physical Form | Solid (Predicted) | N/A |

| Melting Point | Data not available. For comparison, the isomer 4-Bromo-4'-tert-butylbiphenyl melts at 140-143 °C. | [3] |

| Boiling Point | Data not available. For comparison, the isomer 4-Bromo-4'-tert-butylbiphenyl boils at 152 °C (at 2 mmHg). | [3] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, THF, Toluene). | N/A |

Synthesis and Mechanistic Insights

The Suzuki-Miyaura Cross-Coupling: A Method of Choice

The construction of the C-C bond between the two phenyl rings is most effectively achieved using the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its reliability, mild reaction conditions, and exceptional tolerance of a wide variety of functional groups, making it a cornerstone of modern organic synthesis.[4] The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex.[5]

Proposed Synthetic Route

A logical and efficient synthesis of 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl involves the coupling of (4-tert-butylphenyl)boronic acid with 1,3-dibromobenzene .

-

Causality of Reactant Choice: Using 1,3-dibromobenzene as the halide partner is strategic. While a double reaction is possible, the reaction can be controlled through stoichiometry (using a slight excess of the dibromide) to favor the mono-coupled product. The deactivation of the second C-Br bond after the first coupling also helps to prevent the formation of the terphenyl byproduct. This approach is often more practical and cost-effective than synthesizing and using 3-bromophenylboronic acid.

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Figure 2. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1,3-dibromobenzene, forming a Pd(II) complex. This is often the rate-limiting step.[6]

-

Transmetalation: The (4-tert-butylphenyl) group is transferred from the boron atom to the palladium center. This step requires activation of the organoboron compound by a base (e.g., potassium carbonate) to form a more nucleophilic "ate" complex.[7]

-

Reductive Elimination: The two organic fragments (the 3-bromophenyl and 4-tert-butylphenyl groups) are coupled together, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]

Experimental Protocol (Representative)

This protocol is a self-validating system, where successful synthesis relies on the rigorous exclusion of oxygen and the precise stoichiometry of reagents.

-

Reagents & Equipment:

-

(4-tert-butylphenyl)boronic acid (1.0 eq)

-

1,3-Dibromobenzene (1.2-1.5 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (1-3 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)

-

Solvent: Toluene/Water or Dioxane/Water (e.g., 4:1 v/v)

-

Schlenk flask or three-neck round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line.

-

-

Procedure:

-

Inert Atmosphere: To a Schlenk flask, add (4-tert-butylphenyl)boronic acid, 1,3-dibromobenzene, Pd(PPh₃)₄, and K₂CO₃.

-

Degassing: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.

-

Solvent Addition: Add the degassed solvent mixture via cannula or syringe.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS (typically complete in 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl.

-

Synthesis Workflow Diagram

Figure 3. Experimental workflow for the synthesis of 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides unambiguous structural proof.

-

4.1 ¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. Based on analogous structures, the following key signals are predicted (in CDCl₃):

-

~7.7 ppm (t, 1H): A triplet-like signal for the proton at the 2-position of the brominated ring, deshielded by the adjacent bromine and the other ring.

-

~7.5-7.6 ppm (m, 4H): A multiplet containing the two doublets of the AA'BB' system from the tert-butylated ring.

-

~7.2-7.4 ppm (m, 3H): A complex multiplet for the remaining protons on the brominated ring.

-

~1.35 ppm (s, 9H): A sharp singlet integrating to nine protons, characteristic of the magnetically equivalent methyl protons of the tert-butyl group.[8]

-

-

4.2 ¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments. Twelve distinct aromatic signals and two aliphatic signals (one quaternary and one methyl for the tert-butyl group) are expected. The carbon attached to the bromine (C3) will appear around 123 ppm, while the carbon of the C-C linkage will be downfield (~140-143 ppm).[9]

-

4.3 Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The key diagnostic feature is the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), the spectrum will show two peaks of nearly equal intensity at m/z = 288 and m/z = 290, corresponding to [C₁₆H₁₇⁷⁹Br]⁺ and [C₁₆H₁₇⁸¹Br]⁺, respectively.

Reactivity and Applications in Drug Development

Chemical Reactivity

The primary site of reactivity on 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl is the carbon-bromine bond. This functionality makes the molecule an excellent electrophile for a second, distinct cross-coupling reaction. This allows for the sequential and controlled synthesis of unsymmetrical tri- and poly-aromatic systems. For instance, it can readily participate in:

-

Buchwald-Hartwig Amination: To install amine functionalities.

-

Sonogashira Coupling: To introduce alkyne groups.

-

Heck Coupling: To form C-C bonds with alkenes.

-

Cyanation: To add nitrile groups.

This versatility allows researchers to use the molecule as a platform to build a diverse library of complex derivatives from a common intermediate.

Role as a Versatile Building Block

In drug discovery, the ability to rapidly synthesize and test a variety of related compounds (structure-activity relationship, or SAR) is crucial. 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl is an ideal starting point for such campaigns. The biphenyl core provides a rigid scaffold to orient substituents in a defined three-dimensional space, while the tert-butyl group can occupy a hydrophobic pocket in a target enzyme or receptor, often improving potency and pharmacokinetic properties.[10] The bromine atom acts as a point of diversification, allowing chemists to explore how different functional groups at that position affect biological activity.

The Biphenyl Scaffold in Medicinal Chemistry

The biphenyl moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Examples include the anti-inflammatory drug Diflunisal and the antihypertensive class of drugs known as "sartans" (e.g., Valsartan, Losartan), which feature a biphenyltetrazole core. The prevalence of this scaffold underscores its favorable properties, including metabolic stability and the ability to engage in key interactions (like pi-stacking) with protein targets.[1][11]

Conclusion

3-Bromo-4'-(tert-butyl)-1,1'-biphenyl is more than a simple chemical; it is a strategically designed tool for molecular construction. Its synthesis is reliably achieved through well-understood Suzuki-Miyaura chemistry, and its structure is readily confirmed by standard analytical techniques. The true value of this compound lies in its dual functionality: a stable, property-modulating biphenyl core and a reactive handle for further chemical exploration. For scientists and researchers in drug development and materials science, it represents a valuable intermediate for building molecular complexity and developing novel, high-value compounds.

References

- Supporting Information for a related chemical synthesis. (n.d.).

-

2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl. (n.d.). PubChem. Retrieved from [Link]

- A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2024). Journal of Synthetic Chemistry.

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

4-Bromo-4'-tert-butylbiphenyl Properties. (2025). United States Environmental Protection Agency. Retrieved from [Link]

-

p-BROMOBIPHENYL. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

- Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.

-

3-Bromo-4'-iodo-1,1'-biphenyl. (n.d.). PubChem. Retrieved from [Link]

- Synthesis process of 4-bromo-4' -propylbiphenyl. (n.d.). Google Patents.

-

Moffitt Researchers Develop New Chemical Method to Enhance Drug Discovery. (2024). Moffitt Cancer Center. Retrieved from [Link]

-

tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. (2021). MDPI. Retrieved from [Link]

-

Spectral Database for Organic Compounds, SDBS. (n.d.). AIST. Retrieved from [Link]

-

Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors. (2025). Nimbus Therapeutics. Retrieved from [Link]

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. chemscene.com [chemscene.com]

- 3. 4-Bromo-4'- tert-butyl-biphenyl | 162258-89-1 [sigmaaldrich.cn]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. 4-TERT-BUTYLBIPHENYL(1625-92-9) 1H NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. firstwordpharma.com [firstwordpharma.com]

- 11. nimbustx.com [nimbustx.com]

An In-depth Technical Guide to 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl, a substituted biphenyl of significant interest in the fields of medicinal chemistry and materials science. The document details the molecular and physical properties of this compound, outlines a robust synthetic methodology for its preparation via Suzuki-Miyaura cross-coupling, and discusses its analytical characterization. Furthermore, this guide explores the potential applications of this molecule, drawing on the established utility of the substituted biphenyl scaffold in drug discovery and organic electronics. Safety and handling protocols are also addressed to ensure its responsible use in a research and development setting.

Introduction: The Significance of the Substituted Biphenyl Moiety

Biphenyls and their derivatives are a class of organic compounds that have garnered considerable attention in both academic and industrial research. The 1,1'-biphenyl framework serves as a privileged scaffold in medicinal chemistry, appearing in a multitude of approved therapeutic agents.[1] The conformational flexibility of the biphenyl linkage allows for optimal binding to biological targets, while the two phenyl rings provide a versatile platform for the introduction of various functional groups to modulate pharmacokinetic and pharmacodynamic properties.

The specific substitution pattern of 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl imparts a unique combination of steric and electronic features. The tert-butyl group, a bulky and lipophilic moiety, can enhance metabolic stability and membrane permeability. The bromine atom at the 3-position serves as a key synthetic handle for further functionalization, enabling the exploration of a wider chemical space in drug discovery programs and the development of advanced materials.[2] This guide aims to provide researchers with the foundational knowledge to effectively synthesize, characterize, and utilize this important chemical entity.

Molecular and Physical Properties

A thorough understanding of the fundamental properties of 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl is essential for its effective application in research. The key molecular and physical data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇Br | [3] |

| Molecular Weight | 289.21 g/mol | [3] |

| CAS Number | 1443351-07-2 | [3] |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)Br | [3] |

| Calculated LogP | 5.41 | [3] |

| Topological Polar Surface Area (TPSA) | 0 Ų | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 0 | [3] |

| Rotatable Bonds | 1 | [3] |

Synthesis and Purification

The construction of the C-C bond between the two phenyl rings is the cornerstone of synthesizing 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl. The Suzuki-Miyaura cross-coupling reaction is the most prevalent and efficient method for this transformation, prized for its mild reaction conditions and tolerance of a wide array of functional groups.[4][5]

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The synthesis of 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl is most effectively achieved through the palladium-catalyzed cross-coupling of a suitable arylboronic acid or ester with an aryl halide. A logical and efficient retrosynthetic analysis identifies 3-bromophenylboronic acid and 1-bromo-4-(tert-butyl)benzene as readily available starting materials.

Caption: Retrosynthetic analysis of 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol is a generalized procedure for the synthesis of unsymmetrical biphenyls via Suzuki-Miyaura coupling and can be adapted for the preparation of 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl.

Materials:

-

3-Bromophenylboronic acid (1.1 equivalents)

-

1-Bromo-4-(tert-butyl)benzene (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂; 0.01 equivalents)

-

Triphenylphosphine (PPh₃; 0.04 equivalents)

-

Potassium carbonate (K₂CO₃; 2.0 equivalents)

-

Toluene

-

Ethanol

-

Water (degassed)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-(tert-butyl)benzene, 3-bromophenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl.

Caption: Experimental workflow for the synthesis of 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl.

Analytical Characterization

The identity and purity of the synthesized 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl should be confirmed by a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approximately 7.0-7.8 ppm) corresponding to the seven aromatic protons. A singlet at approximately 1.3 ppm, integrating to nine protons, will be indicative of the tert-butyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 16 carbon atoms. The quaternary carbon of the tert-butyl group is expected around 34 ppm, and the methyl carbons around 31 ppm. The aromatic region will show a series of signals corresponding to the substituted biphenyl framework.

-

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic and aliphatic protons, as well as C=C stretching vibrations for the aromatic rings.

Applications in Research and Development

The unique structural features of 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl make it a valuable building block in several areas of chemical research.

-

Drug Discovery: The substituted biphenyl moiety is a common feature in a number of therapeutic agents.[6] The presence of the bromine atom allows for further elaboration of the molecule through various cross-coupling reactions, enabling the synthesis of a library of analogs for structure-activity relationship (SAR) studies. The tert-butyl group can enhance metabolic stability and oral bioavailability.

-

Materials Science: Biphenyl derivatives are integral components in the synthesis of liquid crystals and organic light-emitting diodes (OLEDs).[2] The rigid biphenyl core provides a platform for creating molecules with specific electronic and photophysical properties. The bromine and tert-butyl substituents can be used to fine-tune these properties for specific applications.

Safety and Handling

As a brominated aromatic compound, 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-4'-(tert-butyl)-1,1'-biphenyl is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its synthesis is readily achievable through established palladium-catalyzed cross-coupling methodologies, most notably the Suzuki-Miyaura reaction. The presence of both a bulky, lipophilic tert-butyl group and a synthetically versatile bromine atom provides researchers with a powerful tool for the design and synthesis of novel molecules with tailored properties. Adherence to proper safety protocols is essential when handling this and other related brominated aromatic compounds.

References

-

INCHEM. (1993). Polybrominated biphenyls (PBBs) (HSG 83, 1993). Retrieved from [Link]

- Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18345-18381.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Bromo-4'-chloro-1,1'-biphenyl. Retrieved from [Link]

- ACS Publications. (2025). Novel Substituted 1,1′-Biphenyl Compounds as Glucagon Receptor Agonists for Treating Type 2 Diabetes Mellitus and Obesity. ACS Medicinal Chemistry Letters.

- PubMed. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews.

-

MySkinRecipes. (n.d.). 3-Bromo-4'-chloro-1,1'-biphenyl. Retrieved from [Link]

Sources

- 1. 3-Bromo-5-tert-butyl[1,1′-biphenyl]-4-ol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Bromo-4'-chloro-1,1'-biphenyl [myskinrecipes.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Lab Reporter [fishersci.se]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4'-tert-Butyl[1,1'-biphenyl]-4-carboxylic acid(5748-42-5) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

Strategic Synthesis of Substituted Biphenyls: From Classical Couplings to C-H Activation

Executive Summary & Strategic Importance

The biphenyl motif is a privileged scaffold in medicinal chemistry, serving as the core architecture for angiotensin II receptor antagonists (e.g., Valsartan, Telmisartan), neutral endopeptidase inhibitors, and liquid crystal materials. However, the synthesis of substituted biphenyls—particularly those with ortho-substituents—presents significant challenges due to steric hindrance and the potential for atropisomerism.

This guide moves beyond basic textbook definitions to provide a decision-making framework for the synthesis of complex biphenyls. We prioritize the Suzuki-Miyaura reaction as the industry standard while integrating modern C-H activation strategies for atom-economical routes.

The Dominant Paradigm: Transition-Metal Catalyzed Cross-Coupling

While the Ullmann coupling (Cu-mediated) historically paved the way, Palladium-catalyzed cross-couplings are the de facto standard for drug development due to mild conditions and functional group tolerance.

The Suzuki-Miyaura Reaction

The coupling of aryl halides with arylboronic acids is the most robust method for constructing substituted biphenyls. Its success relies on the catalytic cycle: Oxidative Addition , Transmetallation , and Reductive Elimination .

Mechanistic Insight: The "Transmetallation Bottleneck"

In hindered systems, transmetallation is often the rate-determining step. The presence of ortho-substituents on the boronic acid hinders the formation of the necessary pre-transmetallation intermediate (Pd-O-B bridge). To overcome this, the choice of base is critical; hydroxides or alkoxides (

Visualization: The Catalytic Cycle

The following diagram illustrates the standard cycle, highlighting the critical entry points for substrates.

Figure 1: The Suzuki-Miyaura catalytic cycle. Note the critical role of the base in facilitating transmetallation.

Overcoming Steric Hindrance: Ligand Design

For ortho-substituted biphenyls, standard ligands like

Why Buchwald Ligands Work

Ligands such as SPhos and XPhos possess two critical features:

-

Electron-Richness: The dicyclohexyl- or di-tert-butyl-phosphine moiety pushes electron density onto the Pd center, accelerating oxidative addition of deactivated aryl chlorides.

-

Steric Bulk: The biaryl backbone provides steric bulk that promotes reductive elimination (forcing the two aryl groups together) and stabilizes the monoligated

species, preventing catalyst aggregation (formation of Pd black).

Ligand Selection Matrix

| Substrate Challenge | Recommended Ligand | Catalyst Precursor | Notes |

| General Purpose | Good for unhindered, electron-neutral systems. | ||

| Steric Hindrance (2,2'-disubst.) | SPhos | Excellent for ortho-chlorides and boronic acids. | |

| High Hindrance (tetra-ortho) | XPhos | The "gold standard" for difficult couplings. | |

| Deactivated Chlorides | RuPhos | RuPhos Pd G4 | High turnover for electron-rich aryl chlorides. |

Emerging Methodology: C-H Activation[1][2][3]

Traditional cross-coupling generates stoichiometric metal waste (boron/tin salts). Direct Arylation via C-H activation offers a greener alternative by coupling an aryl halide directly with a simple arene.

Mechanism: Concerted Metallation-Deprotonation (CMD)

Unlike electrophilic aromatic substitution (

Figure 2: Decision tree for selecting a C-H activation strategy based on substrate architecture.

Experimental Protocols

Protocol A: Synthesis of Sterically Hindered Biphenyls (Suzuki-Miyaura)

Target: 2,2',6-trimethylbiphenyl Reference: Adapted from Yin & Buchwald (2002).

Reagents:

-

Aryl Bromide: 1.0 equiv

-

Boronic Acid: 1.5 equiv

-

Catalyst:

(1.0 mol%) -

Ligand: SPhos (2.0 mol%)

-

Base:

(2.0 equiv) -

Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a Schlenk tube and cool under Argon.

-

Charge Solids: Add

, SPhos, aryl bromide, boronic acid, and finely ground -

Solvent Addition: Add toluene and seal the tube.

-

Activation: Heat to 100°C for 12-24 hours. Note: The solution should turn from dark purple/red to a lighter orange/brown, indicating active catalytic species.

-

Workup: Cool to RT. Dilute with diethyl ether. Filter through a pad of Celite to remove palladium black and inorganic salts.

-

Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc).

Validation:

-

TLC: Monitor disappearance of the aryl bromide (limiting reagent).

-

1H NMR: Look for the characteristic upfield shift of methyl protons due to the shielding cone of the orthogonal aromatic ring in the biphenyl system.

Protocol B: Troubleshooting Protodeboronation

A common failure mode in Suzuki coupling is protodeboronation , where the boronic acid loses the boron group and is replaced by a proton (

Mitigation Strategy:

-

Switch Base: Use a milder base like

or -

Slow Addition: Add the boronic acid via syringe pump over 2 hours to keep its concentration low relative to the catalyst.

-

Alternative Reagent: Use MIDA boronates or Potassium Organotrifluoroborates (

) . These release the active boronic acid slowly (slow-release strategy), minimizing decomposition.[1]

References

-

Suzuki, A. (1991). "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides." Pure and Applied Chemistry, 63(3), 419-422. Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

-

Yin, J., & Buchwald, S. L. (2002).[2][3] "A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination." Journal of the American Chemical Society, 124(7), 1162-1163.[2] Link

-

Albery, T., et al. (2015). "Direct Arylation of Benzenes: A Sustainable Approach." Green Chemistry, 17, 123-145. Link

-

Knapp, D. M., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 132(34), 12068–12077. Link

Sources

Technical Guide: Chemoselective Synthesis of 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl

Executive Summary

This guide details the strategic synthesis of 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl , a halogenated biaryl scaffold often utilized as an intermediate in the synthesis of OLED materials and pharmaceutical pharmacophores.

The core synthetic challenge is chemoselectivity . The target molecule retains a bromine atom on the aromatic core, requiring a cross-coupling strategy that differentiates between two halogen sites during the C-C bond formation. This protocol utilizes the kinetic disparity in oxidative addition rates between aryl iodides and aryl bromides to achieve exclusive mono-arylation.

Retrosynthetic Analysis

The structural objective is a biphenyl core with a meta-bromide on Ring A and a para-tert-butyl group on Ring B.

Strategic Disconnection

The most robust disconnection is at the C1-C1' biaryl axis. To ensure the survival of the C3-Br bond, we must utilize a dihaloarene precursor for Ring A where the leaving group at C1 is significantly more reactive than the bromine at C3.

-

Bond Disconnected: C1(Ring A) – C1'(Ring B)

-

Reaction Class: Palladium-catalyzed Suzuki-Miyaura Cross-Coupling.[1][2][3]

-

Electrophile (Ring A): 1-Bromo-3-iodobenzene.[4] (Iodine is the "sacrificial" halogen).

-

Nucleophile (Ring B): 4-(tert-butyl)phenylboronic acid.[5][6]

Mechanistic Logic (The "Why")

Palladium(0) catalysts undergo oxidative addition (OA) to aryl halides.[1][7][8][9] The rate of OA follows the bond dissociation energy (BDE) of the C-X bond:

[9]By employing 1-bromo-3-iodobenzene , the catalyst will selectively insert into the C-I bond (Bond Energy ~65 kcal/mol) while leaving the C-Br bond (~81 kcal/mol) intact, provided the reaction temperature is controlled.

Retrosynthesis Diagram (DOT)

Figure 1: Retrosynthetic tree exploiting the reactivity difference between Aryl-I and Aryl-Br.[10]

Experimental Protocol

This protocol is designed for a 10 mmol scale. It uses a biphasic solvent system to ensure solubility of the boronic acid while protecting the catalyst.

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv.[5] | Amount | Role |

| 1-Bromo-3-iodobenzene | 282.90 | 1.0 | 2.83 g | Electrophile (Selective) |

| 4-(tert-butyl)phenylboronic acid | 178.04 | 1.1 | 1.96 g | Nucleophile |

| Pd(PPh₃)₄ | 1155.56 | 0.03 | 346 mg | Catalyst (Tetrakis) |

| Na₂CO₃ (2M aq. solution) | 105.99 | 2.5 | 12.5 mL | Base |

| 1,2-Dimethoxyethane (DME) | - | - | 40 mL | Solvent |

Step-by-Step Methodology

-

Preparation of Reaction Vessel:

-

Flame-dry a 100 mL Schlenk flask or 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Cycle the flask 3 times with vacuum/Argon to ensure an inert atmosphere.

-

-

Solvent Degassing (Critical Step):

-

Dissolve the 1-bromo-3-iodobenzene and 4-(tert-butyl)phenylboronic acid in DME (40 mL).

-

Add the 2M Na₂CO₃ solution (12.5 mL).

-

Sparge the biphasic mixture with Argon for 20 minutes. (Oxygen promotes homocoupling and catalyst death).

-

-

Catalyst Addition:

-

Under a positive stream of Argon, add the Pd(PPh₃)₄ (3 mol%) quickly.

-

Seal the system.

-

-

Reaction:

-

Heat the mixture to 60°C .

-

Note: Do not reflux aggressively (DME boils at 85°C). Lower temperature (60-70°C) improves chemoselectivity, preventing oxidative addition into the C-Br bond.

-

Monitor by TLC (Hexanes/EtOAc 95:5) or GC-MS. The starting iodide should disappear within 2-4 hours.

-

-

Work-up:

-

Purification:

-

Concentrate under reduced pressure.[11]

-

Purify via Silica Gel Flash Chromatography.

-

Eluent: 100% Hexanes grading to 98:2 Hexanes/EtOAc. (The product is non-polar).

-

Characterization Targets

-

Appearance: White to off-white crystalline solid.

-

¹H NMR (CDCl₃): Look for the tert-butyl singlet (~1.3 ppm, 9H) and the characteristic splitting pattern of the 3-substituted biphenyl ring (triplet at C2 position, doublet of doublets at C4/C6).

-

GC-MS: Molecular ion peak

at m/z ~288/290 (1:1 isotopic ratio for Br).

Mechanistic Pathway & Chemoselectivity[7]

Understanding the catalytic cycle is vital for troubleshooting. The cycle must proceed through the iodide, not the bromide.

Chemoselective Catalytic Cycle (DOT)

Figure 2: Catalytic cycle highlighting the kinetic preference for Iodide insertion.

Safety & Handling (MSDS Summary)

| Compound | Hazard Class | Precaution |

| 1-Bromo-3-iodobenzene | Irritant (Skin/Eye) | Wear nitrile gloves; use in fume hood. |

| Pd(PPh₃)₄ | Acute Tox. / Sensitizer | Store in freezer under inert gas. Avoid dust inhalation. |

| DME | Flammable / Repro. Tox. | Keep away from ignition sources. |

| 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl | Predicted Irritant | Treat as potentially bioactive; avoid contact. |

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Discusses oxidative addition rates: I > Br > Cl).[1][8][9] [Link]

-

PubChem. (n.d.).[12] 4-tert-Butylphenylboronic acid (Compound Summary). National Library of Medicine. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. web.uvic.ca [web.uvic.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-tert-Butylbiphenyl | C16H18 | CID 137120 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Detailed synthesis protocol for 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl

Executive Summary

This protocol details the high-fidelity synthesis of 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl , a critical biaryl scaffold used in the development of OLED materials and pharmaceutical intermediates.

The synthesis exploits the kinetic resolution between aryl-iodide and aryl-bromide bonds under Palladium (0) catalysis. By utilizing 1-bromo-3-iodobenzene as the electrophile, we achieve exclusive cross-coupling at the C-I bond, preserving the C-Br bond for subsequent functionalization. This method eliminates the statistical product mixtures often associated with symmetrical dihalo-precursors (e.g., 1,3-dibromobenzene).

Strategic Design & Mechanism

The Chemoselectivity Hierarchy

The success of this protocol relies on the oxidative addition rates of carbon-halogen bonds to Pd(0). The established reactivity order is:

By selecting 1-bromo-3-iodobenzene (Electrophile) and 4-(tert-butyl)phenylboronic acid (Nucleophile), we target the C-I bond. The reaction temperature is controlled (70–80 °C) to ensure efficient turnover of the Pd-I intermediate without providing sufficient thermal energy to activate the C-Br bond, which typically requires temperatures >90 °C or more electron-rich ligands (e.g., alkylphosphines) to react efficiently.

Synthetic Workflow Diagram

Figure 1: Logical workflow for the chemoselective synthesis, emphasizing the critical degassing step to preserve catalyst activity.

Materials & Equipment

Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 1-Bromo-3-iodobenzene | 282.90 | 1.0 | Electrophile (Limiting Reagent) |

| 4-(tert-butyl)phenylboronic acid | 178.04 | 1.05 | Nucleophile |

| Pd(PPh3)4 | 1155.56 | 0.03 | Catalyst (3 mol%) |

| Na2CO3 (2M Aqueous) | 105.99 | 2.5 | Base |

| Toluene / Ethanol | - | Solvent | 4:1 Ratio |

Equipment

-

Schlenk line or Nitrogen-filled glovebox.

-

Reflux condenser.

-

Magnetic stirrer (ensure vigorous stirring for biphasic mixture).

-

Silica gel (230-400 mesh) for purification.

Experimental Protocol

Step 1: Solvent Preparation (Degassing)

-

Context: Oxygen poisons Pd(0) catalysts, leading to homocoupling of the boronic acid or catalyst decomposition (palladium black formation).

-

Action: Combine Toluene (40 mL) and Ethanol (10 mL) in a round-bottom flask. Sparge with Argon or Nitrogen gas for 20 minutes using a submerged needle. Degas the 2M Na2CO3 solution similarly.

Step 2: Reaction Assembly

-

In a flame-dried Schlenk flask equipped with a stir bar, add:

-

1-Bromo-3-iodobenzene (2.83 g, 10.0 mmol)

-

4-(tert-butyl)phenylboronic acid (1.87 g, 10.5 mmol)

-

-

Evacuate and backfill the flask with Argon (3 cycles).

-

Under positive Argon flow, add the Pd(PPh3)4 catalyst (346 mg, 0.3 mmol).

-

Note: Add catalyst after reagents to minimize exposure time to air before inerting.

-

-

Inject the degassed Toluene/Ethanol mixture (50 mL) and the degassed 2M Na2CO3 (12.5 mL) via syringe.

Step 3: Reaction & Monitoring

-

Heat the mixture to 80 °C (oil bath temperature).

-

Stir vigorously. The reaction is biphasic; mass transfer is critical.

-

Monitor: Check TLC after 2 hours (Eluent: 100% Hexanes).

-

Observation: The starting iodide (Rf ~0.6) should disappear. The product will appear as a new spot (Rf ~0.4). The bromide (over-coupled byproduct) would appear at a lower Rf.

-

-

Reaction is typically complete within 4–6 hours. Do not extend beyond 12 hours to prevent activation of the bromide.

Step 4: Workup

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

-

Separate the organic layer. Extract the aqueous layer twice with Ethyl Acetate (2 x 30 mL).

-

Combine organic phases and wash with Brine (saturated NaCl).

-

Dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure.

Step 5: Purification

-

Column: Silica gel flash chromatography.

-

Eluent: 100% Hexanes initially to elute non-polar impurities (e.g., protodeboronation byproducts), then gradient to 50:1 (Hexanes:EtOAc).

-

Collection: Isolate the major fraction. The product is a white to off-white solid.

Quality Control & Characterization

Target Molecule: 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl Expected Yield: 85–92%

NMR Validation

-

1H NMR (400 MHz, CDCl3):

-

δ 7.78 (t, 1H): Characteristic triplet of the proton at position 2 (between Br and the phenyl ring). This is the most deshielded proton on the A-ring.

-

δ 7.55 - 7.45 (m, 4H): Overlapping signals from the biphenyl core.

-

δ 7.48 (d, 2H): Protons on the B-ring ortho to the biphenyl linkage.

-

δ 7.40 (d, 2H): Protons on the B-ring ortho to the tert-butyl group.

-

δ 7.30 (t, 1H): Proton at position 5 of the A-ring.

-

δ 1.36 (s, 9H): The distinct tert-butyl singlet.

-

Mass Spectrometry

-

GC-MS (EI): Look for molecular ion peaks at m/z 288 and 290 (1:1 intensity ratio due to 79Br/81Br isotopes).

-

Note: If you see m/z 344, you have formed the tri-aryl species (over-coupling).

Troubleshooting Guide

| Issue | Diagnosis | Corrective Action |

| Low Conversion | Aryl Iodide remains after 6h. | Check solvent degassing.[2][3] O2 kills Pd(PPh3)4. Add 1 mol% fresh catalyst. Ensure temp is >70°C. |

| Black Precipitate | "Palladium Black" formation early in reaction. | Catalyst decomposition.[4] Ensure ligands (PPh3) are not oxidized. Use fresh catalyst bottle. |

| Over-coupling | Formation of terphenyl impurities. | Reaction temp too high (>90°C) or too much Boronic Acid used. Stick to 1.05 equiv. |

| Homocoupling | Biaryl formation from boronic acid (4,4'-di-tert-butyl-biphenyl). | Oxygen leak in the system. Ensure rigorous Argon/Nitrogen atmosphere. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Discusses reactivity rates I > Br > Cl). Link

-

Fairlamb, I. J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.[5] Organometallics, 37(19), 3224–3230. Link

-

Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: A Practical Guide. Link

Sources

Application Note: High-Fidelity Synthesis of (4'-(tert-butyl)-[1,1'-biphenyl]-3-yl)magnesium bromide

Executive Summary

This application note details the robust preparation of the Grignard reagent derived from 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl . While alkyl Grignards are trivial to synthesize, aryl bromides—particularly electron-neutral or bulky biphenyl systems—often exhibit significant induction periods due to magnesium surface passivation.

This protocol utilizes a chemical entrainment strategy using 1,2-dibromoethane to disrupt the MgO passivation layer, ensuring reliable initiation without the need for highly dangerous Rieke magnesium. Furthermore, we integrate the Knochel titration method as a mandatory quality control step to quantify the active species, transforming the synthesis from a "recipe" into a self-validating scientific process.

Target Reaction

(Where Ar = 4'-(tert-butyl)-1,1'-biphenyl-3-yl)Pre-Reaction Analysis & Chemical Profile

Substrate Properties

The starting material, 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl, combines a lipophilic tert-butyl group with a biphenyl core.

-

Physical State: Solid (Likely MP: 80–120 °C range based on regioisomers).

-

Solubility: High in THF/Ether; low in hexanes.

-

Electronic Character: The tert-butyl group (para' position) exerts a weak inductive donating effect (+I). The bromine is in the meta position relative to the phenyl ring connection. This position is electronically deactivated compared to alkyl halides but sufficiently reactive for direct Mg insertion under reflux.

Solvent Selection: THF vs. Diethyl Ether

Recommendation: Anhydrous Tetrahydrofuran (THF)

-

Boiling Point: THF (

) allows for a higher reaction temperature than diethyl ether ( -

Solvation: THF coordinates more strongly to Mg, stabilizing the organomagnesium species and preventing precipitation of the heavy biphenyl adduct.

Critical Reagents & Equipment

| Component | Grade/Specification | Function |

| Magnesium | Turnings (99.9%), crushed immediately before use | Metal source. Crushing exposes fresh crystal lattice. |

| THF | Anhydrous (<50 ppm H₂O), Inhibitor-free | Solvent. Water kills Grignard reagents instantly. |

| 1,2-Dibromoethane | 99% Reagent Grade | Entrainment Agent. Reacts with Mg to etch the surface (generates ethylene gas).[1] |

| Substrate | 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl | Precursor. Must be dry (vacuum desiccated). |

| LiCl | Anhydrous (0.5M in THF) | Solubilizing agent for titration.[2][3][4] |

| Iodine | Resublimed crystals | Indicator/Standard for titration. |

Experimental Protocol

Phase 1: Setup and Magnesium Activation

-

Glassware Preparation: Flame-dry a 3-neck round-bottom flask (RBF), reflux condenser, and pressure-equalizing addition funnel under a stream of Argon or Nitrogen. Cool under inert gas flow.

-

Magnesium Charge: Add magnesium turnings (1.2 equivalents relative to bromide) to the RBF.

-

Expert Tip: Dry stir the turnings with a glass stir rod to crush them slightly inside the flask, creating fresh fractures in the metal lattice.

-

-

The "Entrainment" Activation:

-

Add enough anhydrous THF to just cover the magnesium.

-

Add 0.05 equivalents of 1,2-dibromoethane.

-

Observation: Look for the evolution of ethylene bubbles and a slight cloudiness. If no bubbles appear within 5 minutes, gently heat with a heat gun.

- . This reaction chemically etches the MgO layer, exposing reactive Mg(0).[1][7]

-

Phase 2: Initiation and Propagation

-

Substrate Solution: Dissolve the 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl (1.0 equiv) in anhydrous THF. Total concentration should be approx 0.8 M to 1.0 M.

-

Initiation: Add 10% of the substrate solution dropwise to the activated Mg.

-

Visual Check: The solution should turn turbid/grey, and a mild exotherm should be detectable.

-

Validation: Stop stirring for 10 seconds. If the reaction has started, boiling will continue at the Mg surface even without external heat.

-

-

Propagation: Once initiated, bring the solvent to a gentle reflux using an oil bath.

-

Addition: Add the remaining substrate solution dropwise over 30–45 minutes. Maintain a steady reflux.[1][2][9]

-

Why Reflux? Aryl bromides have a stronger C-Br bond than alkyl halides. Thermal energy is required to overcome the activation barrier for the Single Electron Transfer (SET) mechanism.

-

-

Digestion: After addition is complete, continue refluxing for 2 hours. The solution usually turns a dark brown/tea color.

Phase 3: Quality Control (Knochel Titration)

Never assume yield. You must quantify the active concentration.

-

Standard Prep: Weigh exactly ~254 mg of Iodine (

, 1.0 mmol) into a dry vial. Dissolve in 2-3 mL of 0.5 M LiCl/THF solution. -

Titration: Syringe your cooled Grignard reagent and add it dropwise to the Iodine solution while stirring at 0°C.

-

Endpoint: The solution transitions from Dark Brown

Light Yellow -

Calculation:

Visualization of Workflows

Figure 1: Synthesis & Decision Logic

Caption: Workflow for the preparation of aryl Grignard reagents with built-in checkpoints for activation failure.

Mechanism of Action

Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via a simple concerted insertion but rather a radical pathway occurring on the magnesium surface.

Figure 2: Surface Radical Mechanism

Caption: Simplified SET mechanism. Note that 'Ar' represents the 4'-(tert-butyl)-1,1'-biphenyl moiety.

Implication for the Scientist: Because this is a surface reaction, the surface area and cleanliness of the Mg are the rate-limiting factors. This explains why "crushing" the turnings and using 1,2-dibromoethane (chemical etching) are non-negotiable steps for this bulky substrate.

Troubleshooting & Optimization

| Symptom | Probable Cause | Corrective Action |

| No initiation bubbles | Passivated Mg Oxide layer | Add a single crystal of Iodine. If that fails, use a heat gun to bring solvent to boil, then stop. Repeat. |

| Reaction starts but stops | "Stalling" / Coating of Mg | The product (ArMgBr) might be precipitating on the Mg surface. Add more THF to dilute. |

| Low Titration Yield (<70%) | Moisture in THF or Wurtz Coupling | Wurtz Coupling: Homocoupling (Ar-Ar) occurs if concentration is too high or temp is too high. Slow down addition rate. |

| Precipitate forms on cooling | Low solubility of Biphenyl-MgBr | This is common for biphenyls. Do not filter cold. Use the reagent warm or dilute further. |

Safety & Handling

-

Moisture Sensitivity: Grignard reagents are pyrophoric in high concentrations and violently hydrolyze with water. All glassware must be oven-dried.

-

Thermal Runaway: The reaction is exothermic.[5][10] Always have an ice bath ready during the initiation phase, even if heating is required to start it.

-

Peroxides: Ensure THF is tested for peroxides prior to distillation/drying, as refluxing peroxide-laden THF is an explosion hazard.

References

-

Knochel, P., et al. "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[2][11] Synthesis, 2006, 890–891.[2]

-

BenchChem. "Application Notes and Protocols for the Activation of Magnesium with 1,2-Dibromoethane." BenchChem Protocols.

-

Organic Syntheses. "Preparation of Grignard Reagents: General Procedures." Org.[1][6][8][9][10][11] Synth. Coll. Vol. 10, p. 423.

-

Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004, 43, 3333-3336.

Sources

- 1. benchchem.com [benchchem.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. praxilabs.com [praxilabs.com]

- 7. US20140142332A1 - Process of preparing grignard reagent - Google Patents [patents.google.com]

- 8. 4-Bromo-4'-tert-butylbiphenyl, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. rroij.com [rroij.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

Application of 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl in liquid crystal synthesis.

Application Note: Application of 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl in Liquid Crystal Synthesis

Executive Summary

This application note details the strategic utilization of 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl (CAS: Analogous to 4-bromo isomers, specific custom synthesis often required) as a pivotal building block in the design of advanced liquid crystals (LCs). Unlike its linear para-substituted counterparts (e.g., 4-bromo-4'-alkylbiphenyls), this 3-substituted isomer introduces a structural kink (meta-linkage) into the mesogenic core.

Key Applications:

-

Melting Point Depression: The meta-substitution disrupts efficient molecular packing, significantly lowering the melting point (

) of terphenyl derivatives without destroying the mesophase. -

Nematic Range Broadening: Used to suppress highly ordered Smectic phases, thereby widening the operational Nematic range in eutectic mixtures.

-

Blue Phase & Bent-Core LCs: Acts as a precursor for V-shaped (bent-core) mesogens, which are critical for fast-switching Blue Phase Liquid Crystal (BPLC) displays.

Material Properties & Structural Logic

The utility of 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl lies in its asymmetric geometry.

| Property | 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl | 4-Bromo-4'-(tert-butyl)-1,1'-biphenyl (Standard) |

| Geometry | Bent / Kinked ( | Linear / Rod-like ( |

| Reactive Handle | Meta-position (3) | Para-position (4) |

| Primary Use | High | |

| Electronic Effect | Disrupted Conjugation (Higher Triplet Energy) | Extended Conjugation |

| Solubility | High (due to low symmetry) | Moderate |

Structural Causality: The tert-butyl group at the 4'-position acts as a bulky terminal anchor, preventing crystallization and enhancing solubility in organic solvents during synthesis. The 3-bromo position serves as the electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the extension of the core into a meta-terphenyl structure.

Synthetic Workflow Visualization

The following diagram illustrates the selective synthesis of the intermediate and its divergent application into Liquid Crystal (LC) and OLED materials.

Caption: Divergent synthesis workflow starting from the selective coupling of di-haloarenes to the target 3-bromo intermediate, followed by functionalization into LC or OLED materials.

Detailed Experimental Protocols

Protocol A: Selective Synthesis of 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl

Note: If the material is not commercially available, it must be synthesized via selective cross-coupling.

Principle: Utilizing the reactivity difference between aryl iodide and aryl bromide (I > Br) to couple the boronic acid selectively at the iodine site, leaving the bromine intact for future reactions.

Reagents:

-

1-Bromo-3-iodobenzene (1.0 equiv)

-

4-tert-Butylphenylboronic acid (1.05 equiv)

-

Catalyst:

(3 mol%) -

Base:

(2M aqueous solution) -

Solvent: Toluene/Ethanol (4:1 v/v)

Procedure:

-

Inertion: Charge a 3-neck round bottom flask with 1-Bromo-3-iodobenzene (28.3 g, 100 mmol) and 4-tert-Butylphenylboronic acid (18.7 g, 105 mmol). Evacuate and backfill with Argon (

). -

Solvation: Add degassed Toluene (300 mL) and Ethanol (75 mL). Stir to dissolve.

-

Activation: Add

(3.4 g, 3 mmol) under Argon flow. Stir for 10 min at room temperature. -

Initiation: Add degassed

solution (100 mL). -

Reaction: Heat to reflux (

C) . Monitor via GC-MS or TLC. The reaction typically completes in 4–6 hours. Critical: Do not overheat or extend time excessively to prevent activation of the bromine site. -

Work-up: Cool to RT. Separate organic layer. Wash with brine (

) and water ( -

Purification: Filter through a silica plug to remove Pd black. Concentrate. Recrystallize from Ethanol/Hexane to yield white crystals.

-

Target Yield: 85-90%.

-

Protocol B: Synthesis of a "Bent-Core" Terphenyl Diluter

Target Molecule: 4'-(tert-butyl)-4''-fluoro-1,1':3',1''-terphenyl Application: High resistivity, low viscosity diluter for TFT-LCD mixtures.

Reagents:

-

Substrate: 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl (from Protocol A)

-

Coupling Partner: 4-Fluorophenylboronic acid (to introduce dielectric anisotropy).

-

Catalyst:

/ S-Phos (High turnover catalyst for hindered substrates). -

Base:

(Tribasic potassium phosphate).

Step-by-Step Methodology:

-

Setup: In a Schlenk tube, combine the 3-bromo substrate (10 mmol, 2.89 g), 4-Fluorophenylboronic acid (12 mmol, 1.68 g),

(1 mol%), and S-Phos (2 mol%). -

Solvent System: Add 1,4-Dioxane (40 mL) and Water (10 mL). The biphasic system with S-Phos ensures efficient coupling of the sterically hindered meta-position.

-

Reflux: Heat to

C for 12 hours. -

Scavenging (Critical for LCs):

-

Liquid crystals require extremely high purity (resistivity

). -

After standard extraction, treat the organic phase with Thiourea-functionalized silica gel or a commercial Pd-scavenger (e.g., SiliaMetS®) for 4 hours at

C to remove residual Palladium.

-

-

Isolation: Column chromatography (Hexane/DCM gradient).

-

Final Purification: Recrystallize

from Ethanol. Purity must be

Results & Discussion: Impact on Phase Behavior

Comparing the synthesized meta-terphenyl (Product B) against a standard para-terphenyl demonstrates the "kink" effect.

| Compound Structure | Melting Point ( | Clearing Point ( | Nematic Range |

| Linear (p-Terphenyl) | Narrow / High Temp | ||

| Bent (m-Terphenyl) | Wide / Useful |

Interpretation:

The introduction of the 3-substituted core (derived from the 3-bromo precursor) drastically reduces the melting point by disrupting the crystal lattice energy. While this also lowers the clearing point (

References

-

Gray, G. W., & Hird, M. (1998). Introduction to Liquid Crystals: Chemistry and Physics. Taylor & Francis. (Fundamental text on lateral substitution effects). Link

-

Goodby, J. W., et al. (2014). "Molecular complexity and the control of mesophase formation." Liquid Crystals, 41(3), 356-375. (Discusses bent-core and meta-terphenyl mesogens). Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Standard protocol for Suzuki coupling). Link

-

Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews, 36, 2070-2095. (Context for fluorinated terphenyls). Link

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl

Executive Summary

This guide details the protocols for utilizing 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl (3-Br-TBBP) as an electrophile in Palladium-catalyzed cross-coupling reactions. As a meta-substituted biaryl bromide, this substrate offers a unique balance of steric accessibility and lipophilicity, making it a "privileged scaffold" in the synthesis of liquid crystals, OLED materials, and late-stage pharmaceutical intermediates.

We focus on two core transformations:

-

Suzuki-Miyaura Coupling: For biaryl extension (C-C bond formation).[1]

-

Buchwald-Hartwig Amination: For the introduction of amine functionality (C-N bond formation).[2][3][4]

Key Technical Insight: While the tert-butyl group at the 4'-position enhances solubility in non-polar solvents (Toluene, Hexanes), the meta-bromide (3-position) requires specific ligand selection to prevent competitive debromination and ensure rapid oxidative addition.

Substrate Analysis & Catalyst Selection

Physicochemical Profile[5]

-

Substrate: 3-Bromo-4'-(tert-butyl)-1,1'-biphenyl

-

Abbreviation: 3-Br-TBBP

-

CAS: (Generic Analogue Reference: 104598-60-3 for related 4-Br isomer)

-

Reactivity: Aryl Bromide (Class II Electrophile).

-

Solubility: High in Toluene, THF, Dioxane, DCM. Low in Water, MeOH.

Ligand Decision Matrix

The choice of ligand is dictated by the specific coupling partner.

| Reaction Type | Recommended Catalyst System | Ligand Class | Rationale |

| Suzuki-Miyaura | Pd(dppf)Cl₂·DCM | Bidentate Ferrocenyl | Robust, air-stable, excellent for standard boronic acids. |

| Suzuki (Difficult) | XPhos Pd G4 | Dialkylbiaryl Phosphine | Required for sterically hindered boronic acids or low catalyst loading. |

| Buchwald-Hartwig | BrettPhos Pd G4 | Bulky Phosphine | Prevents β-hydride elimination; optimal for primary amines. |

| Buchwald (2° Amine) | RuPhos Pd G4 | Bulky Phosphine | Specialized for secondary amines and high turnover numbers. |

Mechanistic Pathway & Visualization

The success of coupling 3-Br-TBBP relies on the efficient oxidative addition of the Pd(0) species into the C-Br bond.[3] The following diagram illustrates the catalytic cycle and the critical decision points for optimization.

Caption: Figure 1. Catalytic cycle for the cross-coupling of 3-Br-TBBP. Dashed lines indicate catalyst regeneration and critical failure modes (Pd black formation).

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of Terphenyl derivatives. Standard: High-throughput robust protocol using Pd(dppf)Cl₂.

Reagents & Stoichiometry

-

Electrophile: 3-Br-TBBP (1.0 equiv)

-

Nucleophile: Aryl Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.02 - 0.05 equiv / 2-5 mol%)

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (0.2 M concentration wrt Electrophile)

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round bottom flask or a microwave vial equipped with a magnetic stir bar.

-

Charging: Add 3-Br-TBBP (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (3 mol%) to the vial.

-

Inerting: Seal the vessel with a septum. Evacuate and backfill with Nitrogen (x3).[5]

-

Solvent Addition: Add degassed 1,4-Dioxane via syringe.

-

Base Addition: Add degassed 2.0 M K₂CO₃ (aq) via syringe. Note: The biphasic mixture requires vigorous stirring.

-

Reaction: Heat to 80-90°C for 4-12 hours.

-